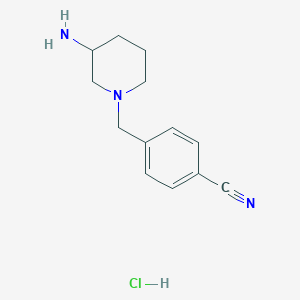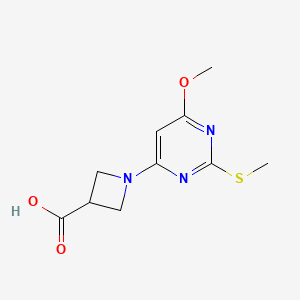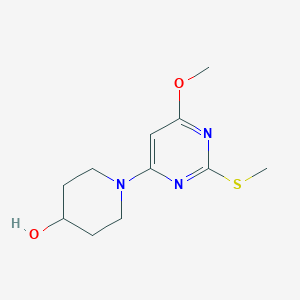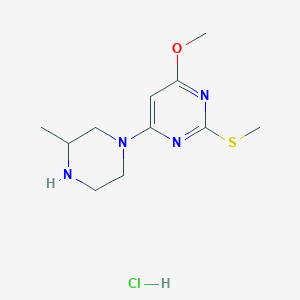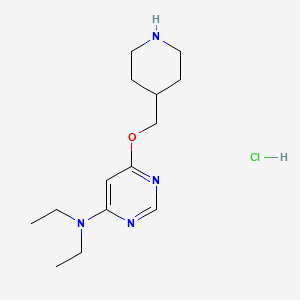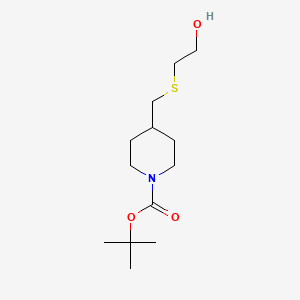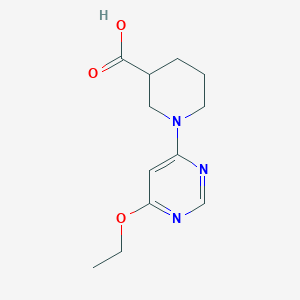
4-Bromo-1H-indole-2-carbaldehyde
Descripción general
Descripción
4-Bromo-1H-indole-2-carbaldehyde is a compound that is structurally related to various indole derivatives which have been studied for their potential applications in medicinal chemistry and material science. While the specific compound this compound itself is not directly mentioned in the provided papers, these papers discuss closely related compounds and their syntheses, structures, and properties, which can provide insights into the chemistry of this compound.
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including the reaction of different starting materials to introduce the indole core and substituents at specific positions. For instance, the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives is achieved through the reaction of tert-butoxycarbonylguanidine with a brominated precursor, which could be conceptually similar to the synthesis of this compound by introducing a bromine atom at the appropriate position on the indole ring .
Molecular Structure Analysis
X-ray diffraction analysis is a common technique used to determine the molecular structure of compounds. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . This suggests that a similar approach could be used to analyze the molecular structure of this compound, providing detailed information about its crystal structure and molecular conformation.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactions of 4-Bromo-1,6-methano annulene-3-carbaldehyde, for example, include Michael-addition-dehydrogenation sequences to yield heteroanellated compounds . This indicates that this compound could also undergo similar reactions, potentially leading to a variety of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. Photophysical studies, such as those conducted on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal how solvent polarity affects the emission spectrum and quantum yield of the compound . These findings can be extrapolated to predict the behavior of this compound in different environments, which is valuable for its potential applications.
Aplicaciones Científicas De Investigación
1. Marine Sponge Alkaloids
4-Bromo-1H-indole-2-carbaldehyde is structurally related to marine sponge alkaloids. A study isolated bisindole alkaloids from the marine sponge Smenospongia sp., which included compounds closely related to this compound, demonstrating its presence in natural marine products (McKay, Carroll, Quinn, & Hooper, 2002).
2. Crystal Structure and Characterization
The compound has been used in research focusing on crystal structure and characterization. A study detailed the intermolecular interactions, Hirshfeld surface analysis, and DFT of a compound derived from 5-bromo-1H-indole-3-carbaldehyde, showing its applications in crystallography and material science (Barakat et al., 2017).
3. Hydrogen Bonding and Molecular Arrangement
A 2005 study focused on the molecular arrangement of 5-bromo-1H-indole-3-carbaldehyde derivatives, particularly their pairing and linking via hydrogen bonds, revealing its significance in understanding molecular interactions (Ali, Halim, & Ng, 2005).
4. Organic Synthesis Methodologies
This compound has been involved in studies for developing new synthetic methodologies. For instance, gold-catalyzed cycloisomerizations utilized a related indole compound, demonstrating its role in advancing organic synthesis techniques (Kothandaraman, Mothe, Toh, & Chan, 2011).
5. Antibacterial Applications
Derivatives of indole-3-carbaldehyde, structurally related to this compound, have been synthesized and studied for their antibacterial activities. This research indicates potential applications in developing new antibacterial agents (Carrasco et al., 2020).
6. Hydroamination/Annulation in Chemical Synthesis
The compound has been used in hydroamination/annulation reactions, showcasing its utility in the synthesis of complex organic molecules, as evidenced by a study focusing on the synthesis of pyrrolo[1,2-a]indole-2-carbaldehydes (Abbiati, Casoni, Canevari, Nava, & Rossi, 2006).
Mecanismo De Acción
While the specific mechanism of action for 4-Bromo-1H-indole-2-carbaldehyde is not mentioned in the search results, indole derivatives are known to have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
Direcciones Futuras
Indole derivatives, including 4-Bromo-1H-indole-2-carbaldehyde, continue to attract the attention of the chemical community due to their importance in natural products and drugs . Future research may focus on the development of novel methods of synthesis and the exploration of their potential therapeutic applications .
Propiedades
IUPAC Name |
4-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMULHCUEKZWWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C=O)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743799 | |
| Record name | 4-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368231-70-2 | |
| Record name | 4-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





